5-Isoxazolealanine,3-methyl-(6CI)
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Overview
Description
5-Isoxazolealanine,3-methyl-(6CI): , also known as 3-(3-methyl-5-isoxazolyl)alanine, is a compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of isoxazole derivatives, including 5-Isoxazolealanine,3-methyl-(6CI), can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine, provides a regioselective route to 3,5-disubstituted isoxazoles .
Industrial Production Methods:
Industrial production of isoxazole derivatives often employs metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions:
5-Isoxazolealanine,3-methyl-(6CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as the (3 + 2) cycloaddition with alkynes and nitrile oxides .
Common Reagents and Conditions:
Oxidation: Propargylamines can be oxidized to oximes using oxidizing agents like CuCl.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products:
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the substituents attached to the isoxazole ring .
Scientific Research Applications
Chemistry:
In chemistry, 5-Isoxazolealanine,3-methyl-(6CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating various biological pathways .
Medicine:
Medically, isoxazole derivatives, including 5-Isoxazolealanine,3-methyl-(6CI), are investigated for their potential therapeutic applications. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Industry:
In the industrial sector, isoxazole derivatives are used in the development of agrochemicals and materials science. Their unique chemical properties make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Isoxazolealanine,3-methyl-(6CI) involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes, thereby modulating their activity . They can also interact with receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Another isoxazole derivative with similar biological activities.
4-Methylisoxazole: Known for its antimicrobial properties.
5-Phenylisoxazole: Exhibits anticancer activity.
Uniqueness:
5-Isoxazolealanine,3-methyl-(6CI) is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-2-5(12-9-4)3-6(8)7(10)11/h2,6H,3,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQYDFQJRNUCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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